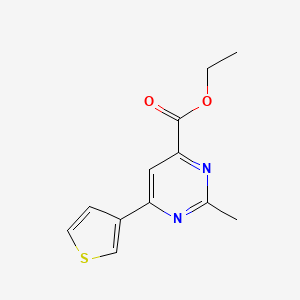

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-6-10(13-8(2)14-11)9-4-5-17-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGCQRMIICMUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects. They have been used in the development of advanced compounds with various biological effects.

Mode of Action

Thiophene derivatives have been known to interact with their targets in a variety of ways, leading to a range of biological effects.

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a role in various biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4). These pathways are crucial for regulating gene expression and cellular stress responses. By modulating these pathways, this compound can affect gene expression patterns and cellular metabolism, potentially leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enzymes such as prolyl-4-hydroxylase by binding to their active sites. This inhibition can lead to reduced collagen synthesis and altered cellular responses. Additionally, the compound’s interaction with transcription factors like NF-kB and ATF4 can result in changes in gene expression, further influencing cellular functions and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and long-term safety.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity. These metabolic pathways are essential for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Biological Activity

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological applications based on diverse research findings.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.3 g/mol

- Purity : Typically around 95% .

This compound has been shown to participate in various biochemical reactions, particularly involving enzyme interactions. Notably, it interacts with prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, highlighting its potential role in connective tissue disorders .

Table 1: Summary of Biochemical Interactions

| Enzyme | Role in Biological Processes | Interaction Type |

|---|---|---|

| Prolyl-4-hydroxylase | Collagen synthesis | Inhibition |

| NF-kB | Cell signaling | Modulation |

| ATF4 | Stress response | Modulation |

Cellular Effects

The compound exhibits diverse effects on cellular processes. It has been observed to influence key signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4). These interactions suggest a role in inflammatory responses and cell survival mechanisms .

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and dosage:

- Lower Doses : Beneficial effects such as anti-inflammatory and neuroprotective properties.

- Higher Doses : Potential cytotoxic effects leading to cell death .

Molecular Mechanism

The compound's mechanism of action involves specific binding to biomolecules, particularly enzymes. It inhibits prolyl-4-hydroxylase by binding to its active site, which disrupts collagen formation and may affect tissue repair processes .

Table 2: Molecular Mechanism Insights

| Mechanism | Effect |

|---|---|

| Enzyme Inhibition | Disruption of collagen synthesis |

| Binding Interactions | Modulation of cellular signaling |

Pharmacological Applications

This compound has been explored for its pharmacological potential in various studies:

- Anti-inflammatory Activity : The compound has demonstrated the ability to modulate inflammatory cytokines such as TNF-α and IL-8, suggesting its use in treating inflammatory diseases .

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, indicating potential applications in oncology .

- Neuroprotective Effects : Animal model studies suggest that lower doses may provide neuroprotection, potentially useful in neurodegenerative diseases .

Case Studies

A study focused on the cytotoxicity of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine derivatives against breast cancer cell lines reported significant activity with IC50 values indicating strong inhibition compared to standard treatments . Another investigation highlighted its role in modulating gene expression related to inflammation, further supporting its therapeutic potential .

Scientific Research Applications

Biological Activities

1. Neuroprotective and Anti-inflammatory Effects

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and reduce endoplasmic reticulum stress in human microglial cells, suggesting its potential as a treatment for conditions such as ischemic stroke and traumatic brain injury.

2. Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor activity. These compounds have been tested against various cancer cell lines, demonstrating effectiveness comparable to established chemotherapeutic agents like cisplatin . The mechanism involves the modulation of cellular signaling pathways that lead to apoptosis in cancer cells.

Biochemical Interactions

1. Enzyme Inhibition

This compound interacts with various enzymes, notably prolyl-4-hydroxylase, which plays a critical role in collagen synthesis. Inhibition of this enzyme can impact fibrotic processes and has implications for diseases characterized by excessive collagen deposition. The binding affinity and specificity of this compound to enzyme active sites are crucial for its biological effects.

2. Cellular Signaling

this compound influences key cellular signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4). These interactions can modulate inflammatory responses and cellular stress responses, highlighting the compound's potential in therapeutic applications aimed at inflammatory diseases .

Table 1: Summary of Biological Activities

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate that the compound undergoes metabolic transformations involving oxidation and conjugation reactions, which can influence its bioavailability and efficacy in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and physical properties of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate and its analogs:

Key Observations:

The trifluoromethyl group in is a strong electron-withdrawing group, which may reduce electron density on the pyrimidine ring compared to the electron-donating methyl group in the target compound.

Solubility and Reactivity :

- The ethyl carboxylate group improves solubility in organic solvents compared to the hydroxyl group in , which may form stronger hydrogen bonds (as per Etter’s hydrogen-bonding analysis ).

- The boronate ester in enables Suzuki-Miyaura cross-coupling reactions, a reactivity absent in the thiophene-substituted target compound.

Thermal Properties :

- The boronate-containing analog exhibits a higher melting point (177–178°C) than Ethyl Pyrimidine-4-carboxylate (39°C), likely due to increased molecular rigidity and crystal packing efficiency.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate typically employs condensation reactions that build the pyrimidine ring while introducing the thiophene substituent and ester functionality. The most relevant approach is a modified Biginelli-type reaction or related multicomponent condensations involving β-ketoesters, thiophene aldehydes, and nitrogen sources such as urea or thiourea derivatives.

Preparation via Biginelli Reaction Analogues

The Biginelli reaction is a well-established method for synthesizing dihydropyrimidinone derivatives, which can be adapted for pyrimidine carboxylates with thiophene substituents:

- Starting materials: Ethyl acetoacetate (or similar β-ketoester), thiophene-3-carbaldehyde, and urea or thiourea.

- Reaction conditions: The condensation is typically carried out under reflux in acidic media such as acetic acid or acetic anhydride, sometimes catalyzed by sodium acetate or other mild bases.

- Temperature and time: Reflux at 110–120°C for 8–10 hours is common to achieve good yields.

- Yield: Reported yields for related compounds synthesized via this route are approximately 65–84%, depending on specific substituents and reaction optimization.

This method allows the formation of the pyrimidine ring with the thiophene group introduced through the aldehyde component. The ester group is retained from the β-ketoester.

Alternative Synthetic Routes

Other synthetic approaches include:

- Stepwise synthesis via pyrimidine intermediates: Starting from ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate derivatives, followed by condensation with urea under reflux in ethanol with acid catalysis, leading to hydroxy-substituted pyrimidine carboxylates, which can be further modified.

- Halogenation and substitution: Preparation of 4-chlorothieno[2,3-d]pyrimidine derivatives via chlorination (e.g., with POCl₃) followed by nucleophilic substitution with amines or other nucleophiles to introduce desired substituents. Though this method is more common for thieno-fused pyrimidines, it provides insight into functional group manipulation on the pyrimidine ring.

- Cross-coupling reactions: Palladium-catalyzed coupling of dihydropyrimidinone derivatives with thiophene boronic acids or Grignard reagents to install thiophene substituents at specific positions on the pyrimidine ring.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Solvent choice: Acetic acid and acetic anhydride mixtures provide an optimal acidic environment for Biginelli condensation, enhancing yield and purity.

- Catalyst effects: Sodium acetate serves as a mild base catalyst, improving condensation efficiency without promoting side reactions.

- Temperature control: Maintaining reflux temperature between 110°C and 120°C is critical for reaction completion and minimizing decomposition.

- Reaction time: Extended reflux (up to 72 hours in some cases) ensures full conversion, especially when using less reactive substrates or aiming for hydroxy-substituted intermediates.

- Purification: Recrystallization from ethanol or acetic acid is effective for isolating pure products with characteristic melting points and spectral properties.

- Spectroscopic characterization: NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirm the structure and substitution pattern, with aromatic thiophene protons appearing at δ 6.8–7.5 ppm and ester carbonyl stretching around 1730–1750 cm⁻¹.

Q & A

Q. What are the common synthetic routes for Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiourea derivatives with β-keto esters or coupling reactions involving thiophene and pyrimidine precursors. Key steps include:

- Cyclocondensation : Reacting ethyl acetoacetate with thiophene-3-carboxaldehyde derivatives under acidic conditions to form the pyrimidine core .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the thiophene moiety at the 6-position of the pyrimidine ring .

- Esterification : Final carboxylate group introduction via esterification under reflux conditions .

Q. How is this compound characterized in terms of purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular symmetry. For example, the thiophene protons appear as distinct multiplets in the aromatic region (~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 293.0824 for CHNOS) .

- X-ray Crystallography : Resolves spatial arrangement, with software like SHELXL refining bond lengths and angles (e.g., C–S bond: ~1.70–1.75 Å) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic thiophene and ester groups .

- Stability : Stable under inert atmospheres but susceptible to hydrolysis of the ester group under strongly acidic/basic conditions. Storage at –20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Software Tools : SHELXL refines crystal structures using least-squares minimization, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .

- Case Study : A derivative with a similar pyrimidine-thiophene scaffold showed a twisted conformation (dihedral angle: 15–20° between thiophene and pyrimidine planes), confirmed via crystallography .

- Validation : ADDSYM in PLATON checks for missed symmetry, and CIF validation tools ensure compliance with IUCr standards .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Thiophene as an Electron-Rich Moiety : The sulfur atom in thiophene enhances electron density at the 3-position, facilitating electrophilic substitution or metal coordination in cross-couplings .

- Methyl Group at Position 2 : Electron-donating methyl groups stabilize the pyrimidine ring, reducing electrophilicity at the 4-carboxylate position .

Q. What strategies address contradictory data in spectroscopic vs. crystallographic analyses?

- Complementary Techniques : If NMR suggests a planar structure but crystallography shows torsion, dynamic effects in solution (e.g., rapid ring flipping) may explain discrepancies .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate conformational hypotheses .

Q. How does hydrogen bonding govern supramolecular assembly in crystalline forms?

Q. What biological targets are plausible for this compound, and how can binding be assessed?

- Enzyme Inhibition : Pyrimidine derivatives often target dihydrofolate reductase (DHFR) or kinases. Docking studies (AutoDock Vina) predict binding affinities to active sites .

- In Vitro Assays : Measure IC values using fluorescence-based enzymatic assays (e.g., DHFR inhibition monitored via NADPH depletion) .

Q. How do structural modifications (e.g., replacing thiophene with furan) alter physicochemical properties?

- Case Study : Replacing thiophene with furan reduces hydrophobicity (logP decreases by ~0.5) but may lower thermal stability (TGA shows 20°C lower decomposition onset) .

- Electron Density Impact : Furan’s lower electron density reduces π-stacking interactions, confirmed via XRD packing diagrams .

Methodological Recommendations

- Crystallographic Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL to achieve R-factors < 5% .

- Reaction Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) and bases (KCO vs. CsCO) to improve cross-coupling yields .

- Data Reproducibility : Validate NMR spectra across solvents (CDCl, DMSO-d) to confirm absence of solvent-dependent conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.